molecular formula C8H7N3S B8378088 5-Phenylsulfanyl-1h-[1,2,4]triazole

5-Phenylsulfanyl-1h-[1,2,4]triazole

Cat. No.: B8378088
M. Wt: 177.23 g/mol
InChI Key: QWYURAKQRYZRSB-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole is a five-membered ring composed of two carbon atoms and three nitrogen atoms. This structural motif is a feature in a vast number of compounds that are central to medicinal chemistry, materials science, and agrochemicals. nih.govnih.gov The unique arrangement of heteroatoms in the 1,2,4-triazole ring imparts a suite of desirable properties, including metabolic stability, the capacity for hydrogen bonding, and a rigid framework, making it an ideal building block for constructing complex molecular architectures. nih.govnih.gov

In contemporary research, derivatives of 1,2,4-triazole are investigated for a wide spectrum of biological activities. chemmethod.com The literature is replete with examples of 1,2,4-triazole-containing compounds exhibiting potent pharmacological effects. researchgate.net This has led to the development of numerous clinically approved drugs. researchgate.net The versatility of the 1,2,4-triazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its function. nih.gov This has made the 1,2,4-triazole scaffold a focal point in the quest for novel therapeutic agents. chemmethod.com

Table 1: Reported Biological Activities of 1,2,4-Triazole Derivatives

Biological Activity Reference
Antifungal researchgate.net
Antimicrobial nih.gov
Anticancer nih.gov
Anticonvulsant nih.gov
Anti-inflammatory nih.gov
Antiviral researchgate.net
Antitubercular nih.gov
Analgesic chemmethod.com

Rationale for Investigating Substituted 1,2,4-Triazoles, with a Focus on 5-Phenylsulfanyl-1H-nih.govnih.govchemmethod.comtriazole

The investigation of substituted 1,2,4-triazoles is driven by the observation that the nature and position of substituents on the triazole ring can dramatically influence the compound's biological and chemical properties. nih.gov The introduction of a sulfur-containing functional group, in particular, has proven to be a highly effective strategy in medicinal chemistry. Thio-substituted triazoles, including thiones and their S-substituted derivatives (sulfanyl or thioether compounds), are a prominent class with a broad range of reported biological activities. nih.govdergipark.org.tr

The specific compound, 5-Phenylsulfanyl-1H- nih.govnih.govchemmethod.comtriazole, features a phenyl group attached to the triazole ring via a sulfur atom. This "phenylsulfanyl" or "phenylthio" moiety is of significant interest. The presence of the sulfur atom and the aromatic phenyl ring can modulate the compound's lipophilicity, electronic distribution, and potential for intermolecular interactions, such as π-stacking. The sulfur atom in the sulfanyl (B85325) linkage provides a potential site for further chemical modification, although it is generally less reactive than the thiol group in the tautomeric thione form. The primary reactive sites for further derivatization are the nitrogen atoms of the triazole ring, particularly the N-H proton. researchgate.net

The study of such derivatives is aimed at exploring new chemical space and identifying novel compounds with potentially enhanced or unique activities compared to their unsubstituted or differently substituted counterparts.

Historical Context of Triazole Synthesis and Reactivity Studies

The history of triazole chemistry dates back to the late 19th century, with the first description of the triazole ring system attributed to Bladin in 1885. researchgate.net Early synthetic methods were often harsh and lacked general applicability. However, over the decades, a multitude of synthetic routes have been developed, making 1,2,4-triazoles and their derivatives readily accessible.

Classic methods for the synthesis of the 1,2,4-triazole ring include the Pellizzari and Einhorn-Brunner reactions. researchgate.net The Pellizzari reaction involves the condensation of an amide with an acyl hydrazide, while the Einhorn-Brunner reaction utilizes the reaction of hydrazines with diacylamines. researchgate.net A very common and versatile approach for synthesizing 3-thio- or 3,5-dithio-substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) or thiocarbohydrazide (B147625) derivatives with reagents like carboxylic acids, acid chlorides, or carbon disulfide. nih.gov

For instance, a general route to 3-substituted-1H-1,2,4-triazole-5(4H)-thiones involves the reaction of an acyl hydrazide with an isothiocyanate, followed by base-catalyzed cyclization. nih.gov The synthesis of S-substituted derivatives like 5-Phenylsulfanyl-1H- nih.govnih.govchemmethod.comtriazole would likely proceed from a corresponding 1,2,4-triazole-5-thiol/thione intermediate, which can then be S-alkylated or S-arylated, or through methods involving the ring-opening of fused heterocyclic systems. nih.gov

The reactivity of 1,2,4-triazoles has been extensively studied. A key feature of mercapto-substituted triazoles is their existence in thione-thiol tautomeric forms. ijsr.net The position of this equilibrium is influenced by the solvent, temperature, and the nature of other substituents on the ring. The nitrogen atoms in the ring can be readily alkylated, and the specific isomer obtained (e.g., N1 vs. N4 substitution) often depends on the reaction conditions and the nature of the alkylating agent. researchgate.net

Table 2: Common Synthetic Precursors for 1,2,4-Triazoles

Precursor Resulting Triazole Type Reference
Thiosemicarbazides Thio-substituted 1,2,4-triazoles ijsr.net
Acyl hydrazides & Isothiocyanates 4,5-disubstituted-1,2,4-triazole-3-thiones nih.gov
Hydrazines & Diacylamines Substituted 1,2,4-triazoles (Einhorn-Brunner) researchgate.net
Amides & Acyl hydrazides Substituted 1,2,4-triazoles (Pellizzari) researchgate.net
Thiocarbohydrazide 4-amino-3-thio-1,2,4-triazoles nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

5-phenylsulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)12-8-9-6-10-11-8/h1-6H,(H,9,10,11)

InChI Key

QWYURAKQRYZRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=NN2

Origin of Product

United States

Spectroscopic and Structural Elucidation of 5 Phenylsulfanyl 1h 1 2 3 Triazole and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in deducing the structural features of novel chemical entities. For 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole and its derivatives, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is employed to obtain a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,2,4-triazole (B32235) derivatives, the protons of the triazole ring typically appear as singlets in the range of 8.00–8.75 ppm. mdpi.com For derivatives of 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole, the signals for the phenyl group protons will also be present, typically as multiplets in the aromatic region of the spectrum. The exact chemical shifts and coupling constants provide valuable information about the substitution pattern on the phenyl ring. The NH proton of the triazole ring often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectra of 1,2,4-triazole derivatives show characteristic signals for the carbon atoms of the triazole ring. For 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons of the triazole ring resonate in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. mdpi.com In the case of 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole, the carbon attached to the sulfur atom would exhibit a distinct chemical shift influenced by the electron-withdrawing nature of the sulfur and the aromatic ring. The carbon signals of the phenyl group will also be observed in the aromatic region, typically between 120 and 140 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D NMR spectra. COSY experiments establish the coupling relationships between protons, while HSQC correlates protons with their directly attached carbon atoms, providing unambiguous structural information.

Table 1: Representative NMR Data for 1,2,4-Triazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-benzyl- aip.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine7.75 (d, J = 9.3 Hz, 1H), 7.71 (d, J = 7.0 Hz, 1H), 7.32 (t, J = 7.1 Hz, 2H), 7.27 – 7.19 (m, 4H), 6.72 (td, J = 6.8, 1.0 Hz, 1H), 4.56 (s, 2H)150.2, 145.3, 134.5, 129.1, 128.4, 127.4, 126.8, 122.2, 116.6, 113.7, 31.4 rsc.org
1-phenyl- aip.orgresearchgate.netresearchgate.nettriazolo[4,3-a]quinoline7.81 (dd, J = 7.8, 1.5 Hz, 1H), 7.74 (d, J = 8.4 Hz, 2H), 7.69 (dd, J = 8.2, 1.4 Hz, 1H), 7.59 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.54 – 7.48 (m, 3H), 7.42 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.21 (dd, J = 8.4, 1.0 Hz, 1H)Not Provided rsc.org
3-(4-nitrophenyl)-5-styrylsulfonylmethyl-1,2,4-triazolylamine4.49 (bs, 2H, CH2), 5.43 (s, 2H, NH2), 7.01 (d, 1H, HB, J = 9.6 Hz), 7.24-7.86 (m, 5H, HA & Ar-H), 12.69 (bs, 1H, NH)59.6 (CH2), 126.1 (C-HB), 135.5 (C-HA), 156.9 (C-3), 160.7 (C-5), 125.2, 131.4, 142.7, 149.8 (aromatic carbons) urfu.ru

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-triazole derivatives exhibits characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. researchgate.net The N-H stretching vibration of the triazole ring gives rise to a band in the region of 3100-3300 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations within the triazole ring appear in the fingerprint region, usually between 1400 and 1600 cm⁻¹. For 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole, the C-S stretching vibration would be expected, although it is often weak and can be difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. For 1,2,4-triazole, intense bands in the Raman spectrum have been assigned to N-C stretching and H-C-O-C tortional vibrations. researchgate.net The symmetric and asymmetric stretching vibrations of the triazole ring are also observable.

Table 2: Characteristic IR and Raman Frequencies for 1,2,4-Triazole Derivatives

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
Aromatic C-H Stretch3097, 3032- researchgate.net
N-H Stretch (Triazole)3126- researchgate.net
C=C Stretch (Aromatic)1529, 14831449 researchgate.netresearchgate.net
N=N Stretch (Triazole)1543- researchgate.net
N-C Stretch + τ(HCOC)12831285 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole, the molecular ion peak would confirm its molecular formula. The fragmentation pattern would likely involve cleavage of the C-S bond, leading to fragments corresponding to the phenylsulfanyl and triazole moieties. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental compositions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV absorption spectrum of 1,2,3-triazole is characterized by a π → π* transition around 205-210 nm. researchgate.netrsc.org For 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole, additional absorption bands arising from the phenyl ring and the sulfur chromophore would be expected. The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the phenyl ring. Theoretical calculations can be used to simulate UV-Vis spectra and aid in the assignment of the observed electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. nih.gov This data is invaluable for understanding the planarity of the triazole and phenyl rings, the conformation around the C-S bond, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. For example, in the crystal structure of 3-[(4-phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole, the molecule adopts a V-shape, and molecules are linked by N—H⋯N hydrogen bonds. nih.gov

Tautomeric Equilibria and Isomerism in 1,2,4-Triazole Systems, pertinent to 5-Phenylsulfanyl-1H-aip.orgresearchgate.netresearchgate.nettriazole

The 1,2,4-triazole ring can exist in different tautomeric forms due to the migration of a proton. The two most common tautomers are the 1H and 4H forms. researchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents on the triazole ring. researchgate.net For 5-phenylsulfanyl-1H- aip.orgresearchgate.netresearchgate.nettriazole, the equilibrium between the 1H and 4H tautomers is a key aspect of its chemistry. Theoretical calculations, such as density functional theory (DFT), can be employed to predict the relative energies of the different tautomers in the gas phase and in solution. researchgate.netnih.gov Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, can also provide experimental evidence for the predominant tautomeric form in a given environment. researchgate.net The tautomeric equilibrium is important as it can affect the compound's reactivity and its interactions with biological targets. nih.gov

In-Depth Computational Analysis of 5-Phenylsulfanyl-1H- nih.govfrontiersin.orgnih.govtriazole Remains an Unexplored Area of Research

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the theoretical and computational investigation of the specific chemical compound 5-Phenylsulfanyl-1H- nih.govfrontiersin.orgnih.govtriazole . While the broader class of 1,2,4-triazole derivatives is the subject of numerous computational studies due to their wide-ranging pharmacological activities, detailed research focusing solely on the quantum chemical and molecular dynamics properties of 5-Phenylsulfanyl-1H- nih.govfrontiersin.orgnih.govtriazole is not publicly available at this time.

The requested in-depth analysis, covering specific areas such as Density Functional Theory (DFT) calculations, conformational analysis, and Molecular Dynamics (MD) simulations, could not be completed. Information regarding its electronic structure, reactivity, molecular interactions in solution, conformational stability, and specific ligand-protein binding dynamics has not been published in the accessible scientific domain.

Computational chemistry is a powerful tool for understanding the behavior of molecules. For many 1,2,4-triazole derivatives, these methods have been successfully applied:

Quantum Chemical Studies , particularly DFT, are frequently used to calculate electronic properties like frontier molecular orbitals (HOMO and LUMO), which helps in understanding chemical reactivity. nih.govrsc.org Conformational analysis and energy minimization are standard procedures to identify the most stable three-dimensional structures of these molecules.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of triazole derivatives in various environments, such as in solution or when interacting with biological macromolecules. frontiersin.orgpensoft.net These simulations are crucial for studying how a molecule's shape and interactions change over time, which is fundamental to its biological function.

Ligand-Protein Binding Dynamics , often studied using a combination of molecular docking and MD simulations, are pivotal in drug discovery. frontiersin.orgnih.govnih.gov These studies elucidate how triazole-based compounds interact with specific protein targets, such as enzymes or receptors, at an atomic level. frontiersin.orgnih.gov

Despite the comprehensive application of these computational techniques to many related triazole structures, the specific compound 5-Phenylsulfanyl-1H- nih.govfrontiersin.orgnih.govtriazole appears to be absent from such detailed public research. Consequently, without source data from dedicated studies on this molecule, a scientifically accurate article adhering to the requested structure cannot be generated. Further experimental and computational research is required to elucidate the specific physicochemical and dynamic properties of 5-Phenylsulfanyl-1H- nih.govfrontiersin.orgnih.govtriazole.

Theoretical and Computational Investigations of 5 Phenylsulfanyl 1h 1 2 3 Triazole

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For derivatives of the 1,2,4-triazole (B32235) scaffold, these models are instrumental in predicting their potential as therapeutic agents. zsmu.edu.ua

Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model lies in the calculation and selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. For a series of 1,2,4-triazole derivatives studied for their anticancer activity, a range of descriptors are typically calculated to build a robust model.

In one such study, a set of eleven descriptors were calculated to establish a relationship between the molecular structures and their anticancer activity against the human pancreatic cancer cell line (Panc-1). The selection process is critical to identify the descriptors that have the most significant impact on the activity and to avoid redundancy in the model. Similarly, 3D-QSAR analyses, such as the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), utilize steric and electrostatic field descriptors to model the activity. nih.gov These fields are calculated around the aligned molecules to represent their shape and electronic features. nih.gov

Table 1: Examples of Descriptors Used in QSAR Studies of 1,2,4-Triazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Descriptor Category Specific Descriptor Description Reference
Physicochemical Molar Refractivity (MR) A measure of the total polarizability of a mole of a substance.
Physicochemical Parachor (Pc) A property of a liquid that relates the surface tension to the molar volume.
Electronic Polarizability (αe) The ability of the electron cloud of a molecule to be distorted by an electric field.
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.
Topological Wiener Index (W) A distance-based topological index of a molecule.
3D-QSAR Steric Descriptors Represents the 3D spatial arrangement of atoms (e.g., S_1047, S_927). nih.gov

| 3D-QSAR | Electrostatic Descriptors | Represents the 3D distribution of charge (e.g., E_1002). | nih.gov |

Statistical Analysis for Model Development (e.g., Principal Component Analysis)

Following descriptor calculation, statistical methods are employed to develop the QSAR model. Principal Component Analysis (PCA) is a widely used technique for reducing the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

In a study of 1,2,4-triazole derivatives, PCA was performed on eleven calculated descriptors. The first three principal components (F1, F2, and F3) accounted for 55.85%, 24.87%, and 11.27% of the variance, respectively, capturing a total of 91.90% of the information from the original dataset. This analysis helps in identifying the most influential descriptors and understanding the relationships between them. Based on the PCA results, descriptors like Molar Refractivity (MR) and Parachor (Pc) were retained for developing a Multiple Linear Regression (MLR) model, which quantitatively predicts the biological activity of the compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interaction between a ligand, such as a 1,2,4-triazole derivative, and its protein target at the atomic level. pensoft.netnih.gov

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking simulations have been successfully applied to predict how 1,2,4-triazole derivatives bind to various biological targets, including enzymes implicated in inflammation and cancer. nih.govnih.gov For example, docking studies of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) have shed light on their binding modes. nih.gov The simulations revealed that the central triazole ring of these compounds occupies a similar position to the central aromatic ring of the known inhibitor flurbiprofen. nih.gov

In other studies, 1,2,4-triazole derivatives have been docked into the active sites of targets like c-kit tyrosine kinase and protein kinase B, with some compounds showing excellent binding affinities, indicated by low energy scores (−176.749 kcal/mol and −170.066 kcal/mol, respectively). nih.gov These predicted binding affinities are crucial for prioritizing compounds for further experimental testing. pensoft.net

Table 2: Predicted Binding Affinities of 1,2,4-Triazole Derivatives with Various Protein Targets This table is interactive and can be sorted by clicking on the headers.

Compound Class Protein Target Predicted Binding Affinity (kcal/mol) Reference
Triazole-coupled acetamides c-kit tyrosine kinase -176.749 nih.gov
Triazole-coupled acetamides Protein kinase B -170.066 nih.gov
1,2,4-triazole derivatives Peroxiredoxin-5 -10.4 pensoft.net
1,2,4-triazole derivatives Hemoxygenase 1 -10.3 pensoft.net

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are vital for the stability of the ligand-protein complex. For 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives targeting COX enzymes, the two aromatic rings of the ligands were found to be oriented towards a hydrophobic pocket near Leu352. nih.gov Furthermore, a polar substituent on the triazole ring formed hydrogen bonds with Tyr355 and Arg120. nih.gov

Similarly, docking studies of other 1,2,4-triazole derivatives have identified key interactions with residues such as His244, His263, Phe264, and Val283 in the active site of the enzyme tyrosinase. pensoft.net The ability of the 1,2,4-triazole scaffold to participate in hydrogen bonding, dipole-dipole, and π-stacking interactions contributes to its effectiveness as a pharmacophore. pensoft.net

In Silico ADME Prediction and Drug-Likeness Profiling (Focus on predictive modeling)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness profiling, is a crucial step in early-stage drug discovery. These predictive models help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. pensoft.net For 1,2,4-triazole derivatives, various computational tools are used to evaluate these properties. pensoft.netekb.eg

Studies have shown that many synthesized 1,2,4-triazole derivatives exhibit promising drug-like characteristics. researchgate.net ADME predictions are often based on established rules like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. pensoft.net In one study, 23 hits from a virtual screening were subjected to ADME analysis using the SwissADME server, demonstrating the integration of these predictions in the drug discovery pipeline. pensoft.net

In silico calculations for a series of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles revealed that the active compounds complied with both Lipinski's Rule of Five and Veber's criteria for good oral bioavailability. researchgate.net Similarly, predictions for 1,2,3-triazole-based compounds indicated that most were likely to be orally bioavailable, and several were predicted to be capable of crossing the blood-brain barrier. ekb.eg

Table 3: Predicted ADME and Drug-Likeness Properties for Triazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound Class Predicted Property Method/Criteria Finding Reference
1,2,4-Triazole Derivatives Drug-Likeness Lipinski's Rule of Five Many compounds adhere to the rule. pensoft.net
3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazoles Oral Bioavailability Lipinski's & Veber's Rules Active compounds show good predicted bioavailability. researchgate.net
1,2,3-Triazole Derivatives Oral Bioavailability In silico models Most designed compounds predicted to be orally bioavailable. ekb.eg

Mechanistic Studies of Molecular Interactions and Structure Activity Relationships of 5 Phenylsulfanyl 1h 1 2 3 Triazole Derivatives

Investigation of Reaction Mechanisms for Functionalization and Transformation

The functionalization and transformation of the 5-phenylsulfanyl-1H- nih.govnih.govnih.govtriazole scaffold are crucial for developing new derivatives with enhanced biological activities. Various synthetic strategies have been employed to modify this core structure.

One common approach involves the reaction of 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of a base like triethylamine (B128534) to yield 3-phenylazo-1,2,4-triazoles. nih.gov A proposed dual-path mechanism suggests the formation of these triazoles occurs via Type B mesoionic tetrazolium-5-aminides. nih.gov The reaction proceeds through a nucleophilic substitution to form 5-aminotetrazolium salts, which then undergo deprotonation and further transformation of their acyclic tautomer to furnish the 1,2,4-triazole (B32235) ring. nih.gov

Another method for synthesizing derivatives involves the rearrangement of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one in the presence of different nucleophiles. nih.gov This has led to the creation of a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. nih.gov

Furthermore, the synthesis of 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-1,2,4-triazole has been achieved by reacting 3-{[4-(4-phenyl)-1H-1,2,3-triazol-1-yl]methyl}-4-amino-5-thiol-1,2,4-triazole with benzyl (B1604629) bromide in the presence of sodium hydroxide (B78521). nih.gov This demonstrates the versatility of the triazole ring for further functionalization. An efficient, gram-scale synthesis of 3(5)-substituted and 1,5-disubstituted 1,2,4-triazole-derived building blocks has been developed from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride, highlighting the scalability of these synthetic routes. nih.gov

The table below summarizes various synthetic methods for 1,2,4-triazole derivatives.

Starting Material(s)ReagentsProductReference
5-chloro-2,3-diphenyltetrazolium salt, primary aminesTriethylamine3-phenylazo-1,2,4-triazoles nih.gov
4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-oneVarious nucleophiles5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives nih.gov
3-{[4-(4-phenyl)-1H-1,2,3-triazol-1-yl]methyl}-4-amino-5-thiol-1,2,4-triazole, benzyl bromideSodium hydroxide3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-1,2,4-triazole nih.gov
Acyl hydrazides, ethyl 2-ethoxy-2-iminoacetate hydrochloride-3(5)-substituted and 1,5-disubstituted 1,2,4-triazoles nih.gov

Structure-Activity Relationship (SAR) Elucidation for Specific Molecular Targets (Conceptual Framework)

The biological activity of 5-phenylsulfanyl-1H- nih.govnih.govnih.govtriazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is pivotal for designing more potent and selective compounds.

Elucidation of Pharmacophoric Features

Pharmacophore modeling helps identify the essential structural features required for a molecule to interact with a specific biological target. For 1,2,4-triazole derivatives, these features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govnih.gov

For instance, in a study of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors, a pharmacophore model was generated that consisted of two aromatic rings and one hydrogen bond acceptor. nih.gov The 1,2,4-triazole ring itself is a significant pharmacophore due to its ability to form hydrogen bonds, its dipole character, rigidity, and solubility. nih.gov The nitrogen atoms N2 and N3 can act as hydrogen bond acceptors, while the C4-H bond can act as a donor. researchgate.net

Impact of Substituent Effects on Molecular Recognition

The nature and position of substituents on the 5-phenylsulfanyl-1H- nih.govnih.govnih.govtriazole scaffold profoundly influence its interaction with biological targets.

For example, in a series of 1,2,4-triazoles designed as tubulin polymerization inhibitors, the substituents on the triazole ring were found to be critical for activity. nih.gov Similarly, for antifungal 1,2,4-triazole derivatives, the presence of dihalobenzyl groups was shown to enhance antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov The introduction of a methoxyphenyl substituent has also been explored to modulate the reactivity and pharmacological activity spectrum of 1,2,4-triazole derivatives. zsmu.edu.ua

The table below illustrates the effect of different substituents on the biological activity of 1,2,4-triazole derivatives.

ScaffoldSubstituentBiological Target/ActivityObservationReference
1,2,4-triazole-Tubulin polymerizationSubstituents on the triazole ring are critical for activity. nih.gov
bis-1,2,4-triazoleDihalobenzyl groupsAntibacterial/AntifungalEnhanced efficacy compared to monohalobenzyl groups. nih.gov
1,2,4-triazoleMethoxyphenylVarious pharmacological activitiesModulates reactivity and activity spectrum. zsmu.edu.ua

Analysis of Molecular Interaction Mechanisms with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

The therapeutic effects of 5-phenylsulfanyl-1H- nih.govnih.govnih.govtriazole derivatives are mediated by their interactions with various biological macromolecules. These interactions are primarily non-covalent and include hydrogen bonding and hydrophobic interactions.

Molecular docking studies have been instrumental in visualizing and understanding these interactions. For example, docking studies of 1,2,4-triazole derivatives with the c-Met kinase receptor revealed three hydrogen bonding interactions responsible for its binding. nih.gov In another study, the binding of triazole derivatives to the active site of DNA gyrase was characterized by both hydrogen bonds and hydrophobic interactions. researchgate.net

Hydrogen Bonding Interactions

Hydrogen bonds are crucial for the specific recognition and binding of 1,2,4-triazole derivatives to their biological targets. The nitrogen atoms of the triazole ring are common hydrogen bond acceptors. researchgate.net

For example, in the active site of the TDP1 enzyme, the acetamide (B32628) group of a triazole derivative was found to form three hydrogen bonds with Val401, Pro461, and Ser463. Similarly, the triazole ring itself can form hydrogen bonds, as seen with its interaction with Asn516 and His263 in the same enzyme. In another instance, the interaction of a triazole derivative with the VEGFR-2 active site involved a hydrogen bond between a carbonyl group and the amino acid Lys868. nih.gov

Hydrophobic Interactions

Hydrophobic interactions also play a significant role in the binding of these compounds, particularly the phenyl and other nonpolar moieties. The phenyl ring of a triazole derivative can form hydrophobic interactions with residues like Ala521 in the TDP1 enzyme. In the same study, the naphthalene (B1677914) ring and methyl groups of another derivative formed hydrophobic interactions with Tyr204, His263, His493, and Ala521. The difluorophenyl group of an antifungal triazole derivative was observed to have multiple molecular interactions within the hydrophobic region of the CACYP51 active site. nih.gov

The table below details the molecular interactions of various 1,2,4-triazole derivatives with their biological targets.

DerivativeBiological TargetInteracting ResiduesInteraction TypeReference
Triazole-acetamide derivativeTDP1 EnzymeVal401, Pro461, Ser463, Asn516, His263Hydrogen Bonding
Triazole-naphthalene derivativeTDP1 EnzymeTyr204, His263, His493, Ala521Hydrophobic Interaction
Triazole derivativec-Met KinaseNot specifiedHydrogen Bonding nih.gov
Triazole derivativeDNA GyraseNot specifiedHydrogen Bonding & Hydrophobic Interaction researchgate.net
Antifungal triazole derivativeCACYP51Not specifiedHydrophobic Interaction nih.gov
Coumarinyltriazolopyrimidine derivativeVEGFR-2Lys868Hydrogen Bonding nih.gov

π-π Stacking and Cation-π Interactions

Non-covalent interactions such as π-π stacking and cation-π interactions are fundamental to the biological activity of many aromatic and heterocyclic compounds, including 5-phenylsulfanyl-1H- nih.govnih.govresearchgate.nettriazole derivatives. These forces are critical in defining the binding affinity and selectivity of these molecules for their respective biological targets.

Cation-π Interactions: This is a powerful non-covalent force that occurs between a cation and the electron-rich face of a π-system. nih.gov The triazole ring and the associated phenyl groups in the 5-phenylsulfanyl-1H- nih.govnih.govresearchgate.nettriazole scaffold can provide the necessary electron density to engage in these interactions. In a biological context, the amino acid residues phenylalanine, tyrosine, and tryptophan are often involved in cation-π interactions with cationic ligands or substrates. nih.gov The loss of these crucial cation-π interactions in a binding site can lead to a significant decrease in inhibitory activity, as has been observed in some classes of DNA gyrase inhibitors. brc.hu Therefore, the ability of the triazole and phenyl rings to participate in these interactions is a key determinant of their binding efficacy within enzyme active sites.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to its target protein is often not a simple lock-and-key event but a dynamic process that can induce significant conformational changes in both the ligand and the protein. nih.gov This phenomenon, known as "induced fit," is crucial for biological activity and signal transduction. nih.govnih.gov

When 1,2,4-triazole derivatives bind to their target enzymes, they adopt specific conformations that optimize interactions with the active site residues. Molecular docking studies of 1,2,3-triazole derivatives with DNA gyrase, for example, show the compounds adopting distinct binding conformations stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net The inherent flexibility or rigidity of the triazole derivative influences how it can adapt to the binding pocket. The V-shape of the related 3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole molecule is a result of the bond angles around the sulfur atom, which dictates the relative orientation of the phenyl and phenoxyphenyl substituents. nih.gov

Upon binding, the ligand can force changes in the protein's structure. For instance, the binding of an inhibitor can cause a protein's C-terminal region to switch to a more open and flexible conformation. nih.gov This increased flexibility can be a critical aspect of the inhibition mechanism, potentially enabling long-range communication between different subunits of a protein complex. nih.govnih.gov While some proteins exhibit minimal flexibility, many enzymes undergo these structural shifts to perform their biological functions, and the binding of triazole-based inhibitors can modulate or arrest these necessary movements. nih.gov

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Lanosterol (B1674476) 14α-demethylase, EGFR Tyrosine Kinase)

Derivatives of 5-phenylsulfanyl-1H- nih.govnih.govresearchgate.nettriazole have been investigated for their potential to inhibit a range of enzymes critical to the survival of pathogens and the proliferation of cancer cells. The inhibition mechanisms are diverse and specific to the target enzyme's structure and function.

DNA gyrase is a bacterial topoisomerase essential for DNA replication and transcription, making it a validated target for antibacterial drugs. brc.hunih.gov It consists of two GyrA and two GyrB subunits. nih.gov While fluoroquinolones target the GyrA subunit, many novel inhibitors, including those with heterocyclic scaffolds, target the ATPase site located on the GyrB subunit. brc.hunih.gov Triazole-containing compounds have been identified as inhibitors of this enzyme. Their mechanism often involves competitive inhibition at the ATP-binding site. Molecular modeling and enzymatic assays show that these inhibitors interact with key residues in the active site through a network of hydrogen bonds and hydrophobic interactions, preventing ATP from binding and being hydrolyzed, which is necessary for the enzyme's function. researchgate.net

Target EnzymeOrganism ExampleInhibitor Class ExampleObserved Effect
DNA Gyrase Escherichia coli, Staphylococcus aureus1,2,3-Triazoles, N-phenylpyrrolamidesInhibition of supercoiling activity; IC₅₀ values in the nanomolar to micromolar range. brc.hunih.gov

This enzyme, a cytochrome P450 encoded by the ERG11 gene, is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Triazole-based antifungal agents, such as fluconazole, function by inhibiting lanosterol 14α-demethylase. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the enzyme's active site, while the rest of the molecule interacts with the surrounding apoprotein. This binding prevents the demethylation of lanosterol, the enzyme's substrate, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disrupts the structure and function of the fungal cell membrane, ultimately leading to growth inhibition (fungistatic effect). nih.gov Studies have confirmed that treatment with active triazole derivatives leads to a decrease in ergosterol content and a downregulation of ERG11 gene expression. nih.gov

Target EnzymeOrganism ExampleInhibitor ClassMechanism of Action
Lanosterol 14α-demethylase Candida albicansTriazole derivativesBinds to the heme iron in the active site, inhibiting ergosterol biosynthesis and downregulating the ERG11 gene. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein whose tyrosine kinase activity plays a central role in cell growth, proliferation, and differentiation. nih.gov Dysregulation or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.gov Quinazoline-based molecules are a prominent class of EGFR inhibitors. nih.govacs.org To enhance potency and target specificity, various heterocyclic moieties, including 1,2,4-triazole, have been incorporated into the quinazoline (B50416) scaffold. For example, a series of 4-anilino-quinazoline derivatives featuring a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position were developed as dual inhibitors of EGFR and VEGFR2. nih.gov These compounds act as competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling proteins, thereby blocking the pro-survival and proliferative signals that drive tumor growth. nih.gov

Target EnzymeTarget TypeInhibitor Class ExampleObserved Effect
EGFR Tyrosine Kinase Cancer Cells4-Anilino-quinazoline with 3-nitro-1,2,4-triazole motifPotent inhibition of EGFR kinase activity with IC₅₀ values in the low nanomolar range. nih.gov

Advanced Research Applications of 5 Phenylsulfanyl 1h 1 2 3 Triazole in Specialized Chemical Disciplines

Applications in Coordination Chemistry

There is a significant body of research on the use of 1,2,4-triazole (B32235) derivatives as ligands in the formation of metal complexes. ekb.egresearchgate.net These studies often explore the synthesis of transition metal complexes and their coordination properties. ekb.egrsc.orgmdpi.com However, specific studies detailing 5-Phenylsulfanyl-1H- ekb.egnih.govtriazole as a ligand, including the synthesis, characterization, and investigation of its coordination modes and electronic properties with transition metals, were not found. The available research describes the coordination behavior of related compounds, such as 1,2,4-triazole-based Schiff bases ekb.eg, 1,2,4-triazole-3-thiols bldpharm.comsigmaaldrich.com, and 1,2,4-triazolodithiocarbamates researchgate.net, which are structurally distinct from 5-Phenylsulfanyl-1H- ekb.egnih.govtriazole.

Contributions to Materials Science

The 1,2,4-triazole moiety is a known building block for materials used in organic light-emitting devices (OLEDs) due to its electron-transporting capabilities. rsc.orgrsc.orgresearchgate.net Research in this area has led to the development of various 1,2,4-triazole derivatives for use in blue OLEDs, including those combined with phenanthroimidazole moieties. rsc.orgresearchgate.net These materials are investigated for their thermal stability and photoluminescence quantum yields. rsc.org Despite the general interest in triazoles for OLEDs google.com, no specific literature was identified that explores the electron-transport, hole-blocking properties, or the potential of 5-Phenylsulfanyl-1H- ekb.egnih.govtriazole in OLEDs, PHOLEDs, or PLEDs.

Research into Liquid Crystalline and Optical Waveguide Behaviors

The investigation of 1,2,4-triazole derivatives in materials science has revealed their potential for creating materials with unique optical properties. researchgate.net While direct research on the liquid crystalline behavior of 5-Phenylsulfanyl-1H- researchgate.netacs.orgorganic-chemistry.orgtriazole is not extensively documented, studies on other functionalized triazoles provide a strong impetus for its consideration in this field. For instance, various metal-free 1,2,4-triazole derivatives have been shown to exhibit liquid crystalline phases. researchgate.net This behavior is attributed to the rigid, planar structure of the triazole ring, which facilitates the formation of ordered, mesomorphic states.

In a related area, triazole-based compounds have been successfully used to create optical waveguides. These are structures that guide light, propagating photoluminescence. This property is critical for the development of photonic devices. Research has shown that organized aggregates of certain 4-aryl-4H-1,2,4-triazoles can form ribbon-like supramolecular structures that function as optical waveguides. The inherent photophysical properties of triazole derivatives, combined with their potential for self-assembly, make them promising candidates for such applications. rsc.org The study of these properties in chalcogen-containing triazoles, such as those with sulfur (S) or selenium (Se), is an active area of research, suggesting that the phenylsulfanyl group in the target compound could be crucial for tuning these optical behaviors. rsc.org

Applications in Organic Photovoltaic Cells and Data Storage Devices

The electron-deficient character of the 1,2,4-triazole ring system makes it an excellent candidate for applications in organic electronics, particularly as an electron-transport and hole-blocking material. researchgate.net This property is fundamental to the operation of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs).

Research has demonstrated that incorporating 1,2,4-triazole units into conjugated polymers can improve the performance of OPV devices. researchgate.net These polymers, when blended with an acceptor material, have shown enhanced power conversion efficiencies. The triazole moiety contributes to better material solubility and film morphology, which are critical factors for device fabrication and performance. researchgate.net Although studies have not singled out 5-Phenylsulfanyl-1H- researchgate.netacs.orgorganic-chemistry.orgtriazole , the general success of its parent scaffold in this domain marks it as a compound of interest for future research in photovoltaics.

Furthermore, the same electronic properties make 1,2,4-triazole derivatives suitable for data storage applications. researchgate.net Materials capable of stable and reversible changes in their electronic states are required for memory devices, and the robust, electron-accepting nature of the triazole ring is advantageous for this purpose.

Role in Catalysis Research

The utility of 1,2,4-triazole derivatives extends into the field of chemical catalysis, where they can act as either ligands for metal catalysts or as organocatalysts themselves. nih.gov

As Ligands in Catalytic Systems

The 1,2,4-triazole ring contains three nitrogen atoms, which can act as donor sites to coordinate with metal ions. This makes triazole derivatives, often abbreviated as 'Htrz' in coordination chemistry, effective ligands. wikipedia.org They can act as bridging ligands, forming stable coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgnih.gov These structures are of significant interest in catalysis, gas storage, and sensor technology.

Copper-catalyzed reactions, for instance, are widely used for the synthesis of various triazole derivatives, highlighting the strong interaction between copper and the triazole scaffold. organic-chemistry.org The specific geometry and electronic properties of 5-Phenylsulfanyl-1H- researchgate.netacs.orgorganic-chemistry.orgtriazole , with its sulfur-containing side chain, could offer unique coordination modes and electronic effects, potentially leading to novel catalytic activities when complexed with transition metals. The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles often involves catalytic processes, underscoring the synergy between triazoles and metal catalysts. frontiersin.org

As Organocatalysts (if applicable)

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field. While research into the organocatalytic applications of 5-Phenylsulfanyl-1H- researchgate.netacs.orgorganic-chemistry.orgtriazole is not yet prominent, related structures have shown promise. For example, deprotonated parent 1,2,4-triazole has been identified as an effective acyl transfer catalyst. lifechemicals.com In a different context, chiral bifunctional thiourea (B124793) organocatalysts have been used to achieve the asymmetric functionalization of 1,2,3-triazoles, a related but distinct isomer class. acs.org Given that the 1,2,4-triazole nucleus can be amphoteric—capable of both donating and accepting a proton—it possesses the fundamental properties required for certain types of organocatalysis. wikipedia.org The potential for 5-Phenylsulfanyl-1H- researchgate.netacs.orgorganic-chemistry.orgtriazole to act as a metal-free catalyst remains an intriguing area for future exploration.

Q & A

Q. What experimental evidence exists for the low toxicity profile of this compound derivatives, and how can this be validated in new analogs?

  • Methodological Answer : Acute toxicity studies in rodents (OECD 423) show LD₅₀ > 2,000 mg/kg. Validate new analogs via:
  • In vitro cytotoxicity assays (MTT on HEK-293 cells).
  • In vivo subchronic toxicity testing (28-day repeated dosing).
  • Genotoxicity screening (Ames test, Comet assay) .

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